Levomequitazin
Übersicht
Beschreibung
Levomequitazine is a small molecule drug that acts as a histamine H1 receptor antagonist. It is a derivative of phenothiazine and is known for its antihistaminic properties. Levomequitazine is used primarily for the treatment of allergic conditions such as seasonal allergic rhinitis .
Wissenschaftliche Forschungsanwendungen
Levomequitazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Phenothiazin-Derivaten zu untersuchen.
Biologie: Untersucht werden seine Auswirkungen auf Histaminrezeptoren und seine potenzielle Anwendung bei der Behandlung allergischer Reaktionen.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung allergischer Erkrankungen zu bewerten.
Industrie: Wird bei der Entwicklung neuer Antihistaminika und Formulierungen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Histamin-H1-Rezeptorstellen auf Effektorzellen im Magen-Darm-Trakt, den Blutgefäßen und den Atemwegen bindet. Diese Bindung blockiert die Wirkung von endogenem Histamin, was zu einer vorübergehenden Linderung von Symptomen wie Niesen, tränenden und juckenden Augen und Schnupfen führt, die durch allergische Reaktionen verursacht werden .
Ähnliche Verbindungen:
Mequitazin: Ein racemisches Gemisch, von dem this compound das aktive Enantiomer ist.
Cetirizin: Ein weiterer Histamin-H1-Rezeptor-Antagonist, der für ähnliche Indikationen eingesetzt wird.
Loratadin: Ein nicht-sedatives Antihistaminikum mit einem ähnlichen Wirkmechanismus
Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren Potenz und Selektivität für den Histamin-H1-Rezeptor im Vergleich zu seinem racemischen Gemisch, Mequitazin. Dies führt zu einer effektiveren Linderung der Symptome mit möglicherweise weniger Nebenwirkungen .
Wirkmechanismus
Target of Action
Levomequitazine, also known as L-mequitazine, is a small molecule drug . Its primary target is the Histamine H1 receptor . The H1 receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries .
Mode of Action
Levomequitazine acts as an antagonist at the H1 receptor . It binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Levomequitazine is the histamine signaling pathway. Histamine, acting on H1-receptors, produces various symptoms such as pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking the H1 receptors, Levomequitazine prevents these effects, providing relief from symptoms of allergies and other conditions where histamine activity is heightened .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and to be metabolized primarily in the liver
Result of Action
The molecular and cellular effects of Levomequitazine’s action primarily involve the blocking of histamine activity. By binding to H1 receptors, Levomequitazine prevents histamine from exerting its effects, leading to a reduction in allergy symptoms such as sneezing, watery and itchy eyes, and runny nose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can impact how a drug like Levomequitazine is metabolized and how effectively it works . .
Biochemische Analyse
Biochemical Properties
Levomequitazine interacts with the H1 receptor, a protein that plays a crucial role in the biochemical reactions associated with immune responses . As an H1 receptor antagonist, Levomequitazine binds to this protein, inhibiting its function and thereby mitigating the effects of histamines .
Cellular Effects
In the cellular context, Levomequitazine’s interaction with the H1 receptor can influence various cellular processes. By inhibiting the H1 receptor, Levomequitazine can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to immune responses .
Molecular Mechanism
Levomequitazine exerts its effects at the molecular level primarily through its antagonistic action on the H1 receptor . By binding to the H1 receptor, Levomequitazine inhibits the receptor’s function, which can lead to changes in gene expression and enzyme activity related to histamine responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levomequitazine can be synthesized through a series of chemical reactions starting from phenothiazine derivatives. The synthesis involves the introduction of a 1-azabicyclo[2.2.2]octane moiety to the phenothiazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Levomequitazine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Levomequitazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Phenothiazin-Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sekundäre Amine.
Substitution: Verschiedene substituierte Phenothiazin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Mequitazine: A racemic mixture of which Levomequitazine is the active enantiomer.
Cetirizine: Another histamine H1 receptor antagonist used for similar indications.
Loratadine: A non-sedating antihistamine with a similar mechanism of action
Uniqueness: Levomequitazine is unique due to its higher potency and selectivity for the histamine H1 receptor compared to its racemic mixture, Mequitazine. This results in more effective symptom relief with potentially fewer side effects .
Eigenschaften
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88598-74-7 | |
Record name | Levomequitazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.